N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups, along with a methylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolyl core. One common approach is the reaction of 4-bromophenylamine with carbon disulfide and potassium hydroxide to form the thiazolyl intermediate. This intermediate is then coupled with 2-(methylsulfonyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and specialized equipment to maintain precise reaction conditions, such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzamides and thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells has been studied extensively.
Medicine: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including infections and certain types of cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, disrupting their normal function and leading to the desired biological effects. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A related compound with similar antimicrobial properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide: Another analog with potential antiproliferative effects.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-methoxybenzamide: A compound with comparable chemical structure and biological activity.
Uniqueness: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its specific combination of functional groups, which contribute to its unique properties and applications. Its bromophenyl group enhances its reactivity, while the methylsulfonylbenzamide moiety provides additional stability and biological activity.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWBYJZCVVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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